molecular formula C5H9NO4 B13166619 2-Formamido-3-methoxypropanoic acid

2-Formamido-3-methoxypropanoic acid

Cat. No.: B13166619
M. Wt: 147.13 g/mol
InChI Key: UQESLRVGMKQJQG-UHFFFAOYSA-N
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Description

2-Formamido-3-methoxypropanoic acid is an organic compound with the molecular formula C5H9NO4. It is a derivative of propanoic acid, featuring a formamido group and a methoxy group attached to the carbon chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formamido-3-methoxypropanoic acid typically involves the reaction of 3-methoxypropanoic acid with formamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the formamido group. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The final product is then subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Formamido-3-methoxypropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Formamido-3-methoxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Formamido-3-methoxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The methoxy group can also affect the compound’s solubility and reactivity, contributing to its overall mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Formamido-3-methoxypropanoic acid is unique due to the presence of both formamido and methoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

2-formamido-3-methoxypropanoic acid

InChI

InChI=1S/C5H9NO4/c1-10-2-4(5(8)9)6-3-7/h3-4H,2H2,1H3,(H,6,7)(H,8,9)

InChI Key

UQESLRVGMKQJQG-UHFFFAOYSA-N

Canonical SMILES

COCC(C(=O)O)NC=O

Origin of Product

United States

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